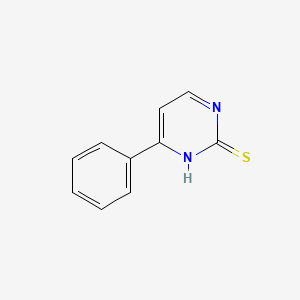

4-Phenylpyrimidine-2-thiol

Overview

Description

4-Phenylpyrimidine-2-thiol is a chemical compound with the molecular formula C10H8N2S . It is used for research and development purposes .

Synthesis Analysis

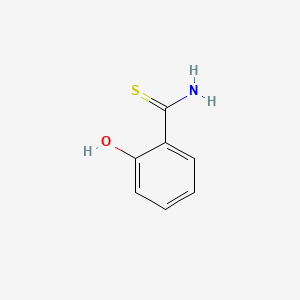

The synthesis of thioxopyrimidines, such as 4-Phenylpyrimidine-2-thiol, and their condensed analogs with an exocyclic sulfur atom has been discussed in the literature . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . Another method involves the reaction of CuI with bis (4-phenylpyrimidine-2-thiol)alkane ligands with different spacer lengthsScientific Research Applications

Anticancer Therapeutics

4-Phenylpyrimidine-2-thiol: plays a significant role in the development of anticancer drugs due to its structural similarity to nucleotide bases in DNA and RNA. It’s involved in the synthesis of compounds that exhibit cytotoxicity against various cancer cell lines, such as HCT-116, A549, HepG2, and MCF-7 . The structure-activity relationship (SAR) of pyrimidine derivatives is crucial for designing potent anticancer agents .

Antimicrobial Agents

Pyrimidine derivatives, including 4-Phenylpyrimidine-2-thiol , have been explored for their antimicrobial properties. They serve as building blocks for antibiotics, antifungals, and antivirals, contributing to the fight against infectious diseases .

Neurological Disorder Treatments

The pyrimidine scaffold is a key component in drugs targeting neurological disorders4-Phenylpyrimidine-2-thiol may be used to develop new treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy, given its potential CNS activity .

Anti-Inflammatory and Analgesic Applications

Due to its anti-inflammatory properties, 4-Phenylpyrimidine-2-thiol can be incorporated into drugs aimed at treating chronic pain and inflammatory diseases. It’s particularly relevant in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) .

Diabetes Mellitus Management

Pyrimidine derivatives are being studied for their role in diabetes management4-Phenylpyrimidine-2-thiol could contribute to the development of new therapeutic agents that regulate blood sugar levels and provide better control over diabetes .

Immuno-Oncology

In the field of immuno-oncology, 4-Phenylpyrimidine-2-thiol is part of the synthesis of drugs that modulate the immune system to recognize and combat cancer cells. It’s an area of significant interest due to the potential for long-term cancer remission .

properties

IUPAC Name |

6-phenyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c13-10-11-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIMWFPBGWZKAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209171 | |

| Record name | 2(1H)-Pyrimidinethione, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylpyrimidine-2-thiol | |

CAS RN |

60414-59-7 | |

| Record name | 2(1H)-Pyrimidinethione, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060414597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyrimidinethione, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PHENYL-2-PYRIMIDINETHIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

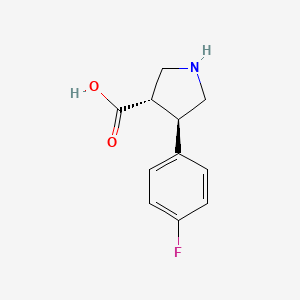

Feasible Synthetic Routes

Q & A

Q1: How does the spacer length of the bis(4-phenylpyrimidine-2-thio)alkane ligands influence the structure of the resulting [CunIn]-based coordination polymers?

A1: The research demonstrates that the spacer length of the bis(4-phenylpyrimidine-2-thio)alkane ligands plays a crucial role in determining the dimensionality and structural motifs of the resulting [CunIn]-based coordination polymers. [] Shorter spacers, such as those in bphpym and bphpye, lead to the formation of 2D networks featuring interconnected [Cu2I2]n chains. [] As the spacer length increases, as seen in bphpypr and bphpyp, the resulting structures are 1D double chains formed by connecting dimeric copper-iodide units with the ligands. [] Further increases in spacer length, as observed with bphpyb and bphpyh, lead to the formation of 1D zigzag chains and 2D staircase networks, respectively. [] These findings highlight the significant impact of ligand structure on the final architecture of coordination polymers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Methoxy[1,1'-biphenyl]-2-amine](/img/structure/B1586731.png)